4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole
Overview
Description
The compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered ring of four carbon atoms and one nitrogen atom . The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with two methoxy (OCH3) groups attached at the 3rd and 4th positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and functional groups all play a role. For example, the presence of the methoxy groups might make the compound more polar .Scientific Research Applications
Intramolecular Hydrogen Bonds in Thiazole Derivatives
A study explored the intramolecular hydrogen bonds in thiazole derivatives, including 4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole. The research utilized all-electron calculations to analyze the presence and energies of hydrogen bonds in these compounds, which is significant for understanding their chemical properties and potential applications (Castro et al., 2007).
Corrosion Inhibition
Thiazoles, including similar derivatives, have been studied for their corrosion inhibition properties. Such research is crucial in developing new corrosion inhibitors for materials like copper. This application is vital in industries where corrosion resistance is crucial (Farahati et al., 2019).
Influence on Molecular Conformation
Research on the effect of intermolecular hydrogen bonds on the conformation of 2,4-disubstituted thiazoles, including this compound, reveals insights into their molecular structure. Such studies are essential for understanding how molecular interactions influence the physical properties of these compounds (Bernès et al., 2002).
N-Protecting Group in Chemical Synthesis
The 3,4-dimethoxybenzyl group, related to the compound , has been utilized as an N-protecting group in chemical syntheses. This application is significant in organic chemistry for protecting reactive sites during reactions (Grunder-Klotz & Ehrhardt, 1991).
Annular Tautomerism in NH-pyrazoles
Studies on NH-pyrazoles, which are structurally related to this compound, have provided insights into the annular tautomerism phenomena. This is critical for understanding the chemical behavior and potential applications of such compounds (Cornago et al., 2009).
Antimicrobial and Anti-Proliferative Activities
Research on 1,3,4-oxadiazole derivatives, which share structural similarities with this compound, indicates potential antimicrobial and anti-proliferative activities. Such properties are crucial for developing new therapeutic agents (Al-Wahaibi et al., 2021).
Antiproliferative-Antimicrobial Properties
A series of 1,3,4-thiadiazole derivatives, which are structurally related to the compound , have been synthesized and tested for their antiproliferative and antimicrobial properties. This research is significant for drug discovery and pharmaceutical applications (Gür et al., 2020).
Solar Cell Applications
Organo-sulfur compounds like 5-methylthio-1,3,4-thiadiazole-2-thiol, structurally related to this compound, have been used in novel redox couples for solar cells. This demonstrates the potential of such compounds in renewable energy technologies (Rahman et al., 2018).
Electronic Structure and Spectral Features
Theoretical studies on 4-methylthiadiazole-5-carboxylic acid, related to the compound of interest, provide insights into its electronic structure and spectral features. Such research is essential for understanding the electronic properties and potential technological applications of these compounds (Singh et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures such as bevantolol and 3,4-Dimethoxyphenethylamine have been shown to interact with beta-1 adrenoceptors and alpha-receptors, respectively. These receptors play a crucial role in regulating physiological responses such as heart rate and blood pressure .
Mode of Action
Based on the structural similarity to bevantolol , it may exhibit both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . This means that the compound could potentially bind to these receptors, inhibiting their normal function and leading to changes in physiological responses.
Biochemical Pathways
For instance, Bevantolol, a beta-1 adrenoceptor antagonist, can affect the adrenergic signaling pathway .
Pharmacokinetics
Similar compounds such as 3,4-dimethoxyphenethylamine have been shown to exhibit some activity as a monoamine oxidase inhibitor, which could potentially influence its pharmacokinetic properties.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
Future Directions
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-8-13-10(7-16-8)9-4-5-11(14-2)12(6-9)15-3/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVWTJUBHPSWNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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